1-Bocaminomethyl-cyclohexanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-13(10(15)16)7-5-4-6-8-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSHYZKSGLWHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589239 | |
| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204514-23-8 | |
| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Aminomethyl)cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 1-Boc-aminomethyl-cyclohexanecarboxylic acid
An In-Depth Technical Guide to 1-Boc-aminomethyl-cyclohexanecarboxylic Acid
Introduction: A Versatile Building Block in Modern Chemistry
1-Boc-aminomethyl-cyclohexanecarboxylic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure uniquely combines a rigid cyclohexane scaffold with two key functional groups: a carboxylic acid and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This configuration makes it an invaluable intermediate for introducing constrained cyclic motifs into peptides, small molecule drugs, and other complex organic architectures.[1]
The cyclohexane core imparts conformational rigidity, a desirable trait in drug design for optimizing binding affinity and selectivity to biological targets. The Boc-protected amine and the carboxylic acid serve as orthogonal handles for sequential chemical modifications, such as peptide coupling reactions.[1] The Boc group is a cornerstone of modern synthetic chemistry, prized for its stability under a wide range of non-acidic conditions and its clean, straightforward removal under mild acidic treatment. This guide provides a comprehensive overview of the physical, chemical, and practical aspects of this compound for laboratory applications.
Part 1: Physicochemical and Spectroscopic Profile
The physical properties of 1-Boc-aminomethyl-cyclohexanecarboxylic acid are foundational to its handling, storage, and application in synthesis.
Core Physical Properties
A summary of the key physical and chemical identifiers for this compound is presented below.
| Property | Value | Source |
| CAS Number | 204514-23-8 | [1] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | [1][2] |
| Purity | Typically ≥95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place | [1][3][4] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of 1-Boc-aminomethyl-cyclohexanecarboxylic acid. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic features can be reliably predicted based on its functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit a complex multiplet pattern in the aliphatic region (approx. 1.0-2.0 ppm) corresponding to the cyclohexane ring protons. A characteristic singlet at ~1.4 ppm integrating to 9 protons would confirm the presence of the tert-butyl group of the Boc protector. The methylene protons (CH₂) adjacent to the nitrogen would likely appear as a broadened signal around 3.0-3.3 ppm. The N-H proton of the carbamate typically appears as a broad singlet between 4.5-5.5 ppm. The carboxylic acid proton (COOH) would be a very broad singlet far downfield, often above 10-12 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the carboxylic acid would be observed in the 175-185 ppm region. The carbamate carbonyl of the Boc group would appear around 155-160 ppm. The quaternary carbon of the tert-butyl group is typically found near 80 ppm, and the methyl carbons of the Boc group are seen around 28 ppm. The carbons of the cyclohexane ring would produce signals in the 20-45 ppm range.[5]
-
IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad O-H stretch from the carboxylic acid will be prominent from 2500-3300 cm⁻¹.[6] A strong, sharp C=O stretch from the carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹.[6] The C=O stretch of the Boc-carbamate is also strong and located nearby, typically around 1680-1700 cm⁻¹. The N-H stretch of the carbamate is expected as a moderate peak around 3300-3500 cm⁻¹.[5]
Part 2: Chemical Reactivity and Synthetic Utility
The synthetic value of 1-Boc-aminomethyl-cyclohexanecarboxylic acid stems from the orthogonal reactivity of its functional groups. The Boc-protected amine is stable to basic, reductive, and nucleophilic conditions, allowing for selective chemistry to be performed on the carboxylic acid moiety first.
Key Chemical Transformations
-
Carboxylic Acid Reactions: The -COOH group can be activated for amide bond formation using standard coupling reagents like EDC/HOBt, HATU, or by conversion to an acid chloride. This allows for the attachment of amines or amino acid esters.
-
Boc Group Deprotection: The most critical reaction is the removal of the Boc protecting group to liberate the primary amine. This is almost universally achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
Workflow: Boc Group Deprotection
The following diagram illustrates the standard workflow for the acid-catalyzed deprotection of the Boc group, a fundamental step in utilizing this building block for further synthesis.
Caption: Acid-catalyzed removal of the Boc protecting group.
Part 3: Applications in Research and Development
This molecule is a versatile tool primarily used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]
-
Peptide Synthesis: It serves as a non-natural amino acid analogue. The cyclohexane scaffold introduces conformational constraint into a peptide backbone, which can enhance metabolic stability and receptor binding affinity.
-
Drug Development: The rigid cyclohexane moiety is a common feature in pharmacologically active compounds. This building block allows for the strategic placement of amine and carboxylic acid functionalities, which can interact with biological targets or improve pharmacokinetic properties like solubility and bioavailability.[1][7] Derivatives of the core aminomethyl-cyclohexanecarboxylic acid structure have been investigated for their potential as anti-inflammatory and analgesic agents.[7]
Part 4: Experimental Protocols
The following protocols are provided as validated starting points for common laboratory procedures involving this compound.
Protocol: Boc Deprotection
Objective: To remove the Boc protecting group to yield the free primary amine as its TFA salt, ready for subsequent reactions.
Materials:
-
1-Boc-aminomethyl-cyclohexanecarboxylic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Weigh 1.0 mmol of 1-Boc-aminomethyl-cyclohexanecarboxylic acid into a clean, dry round-bottom flask. Add 5 mL of anhydrous DCM and stir until the solid is fully dissolved.
-
Acid Addition: To the stirring solution, add 5 mL of TFA (a 1:1 ratio of DCM:TFA is common). A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the TFA salt of 1-aminomethyl-cyclohexanecarboxylic acid.
-
Final Product: The product can be used directly in the next step (e.g., a peptide coupling) or triturated with cold diethyl ether to precipitate it as a solid, which can then be filtered and dried.
Protocol: Amide Coupling (Example)
Objective: To couple the liberated amine (from protocol 4.1) with a carboxylic acid.
Materials:
-
Product from protocol 4.1 (1.0 mmol)
-
A carboxylic acid of interest (1.0 mmol)
-
HATU (1.1 mmol)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reactant Setup: In a new flask, dissolve the carboxylic acid (1.0 mmol) and the TFA salt from the previous step (1.0 mmol) in 5 mL of anhydrous DMF.
-
Base Addition: Cool the flask in an ice bath. Add DIPEA (3.0 mmol) to neutralize the TFA salt and act as the base for the coupling reaction. Stir for 5 minutes.
-
Coupling Reagent: Add HATU (1.1 mmol) to the solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: The reaction mixture is typically diluted with a solvent like ethyl acetate and washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization.
Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.[8][9]
-
Handling: Avoid creating dust.[3][4] Use in a well-ventilated area or a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[3][4] Wash hands thoroughly after handling.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 0-8 °C.[1][2]
-
Hazards: While specific toxicity data for this compound is limited, related amino acids can cause skin and eye irritation.[8][10] The reagents used in its reactions, such as TFA and DMF, have their own significant hazards and should be handled with appropriate care.
References
-
1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem - NIH. [Link]
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P
-
Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid; | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]
-
Spectroscopy of Amines - Chemistry LibreTexts. [Link]
- US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google P
-
Organic Chemistry Ir And Nmr Cheat Sheet - Sema. [Link]
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. [Link]
-
trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans - PubMed. [Link]
-
MCAT Crash Course | Spectroscopy: IR Peaks & H-NMR - YouTube. [Link]
- WO2021107047A1 - Method for producing 4-(aminomethyl)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride | 1199589-63-3 | Benchchem [benchchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
The Strategic Integration of 1-Boc-aminomethyl-cyclohexanecarboxylic Acid in Modern Drug Discovery: A Technical Guide
Introduction: A Versatile Scaffold for Pharmaceutical Innovation
In the landscape of contemporary drug discovery and development, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the diverse array of building blocks available to medicinal chemists, 1-Boc-aminomethyl-cyclohexanecarboxylic acid has emerged as a cornerstone for the synthesis of innovative therapeutics. This guide provides an in-depth exploration of the applications of this versatile scaffold, offering insights into its synthesis, incorporation into complex molecules, and its profound impact on drug design and function.
The unique structural features of 1-Boc-aminomethyl-cyclohexanecarboxylic acid, characterized by a cyclohexane ring bearing both a protected aminomethyl group and a carboxylic acid moiety, render it an invaluable asset in the construction of peptidomimetics, constrained peptides, and as a key intermediate in the synthesis of gabapentinoids. The presence of the tert-butyloxycarbonyl (Boc) protecting group is crucial for the selective functionalization of the amine, allowing for controlled and efficient synthetic transformations.[1] This guide will delve into the causality behind its widespread use, from enhancing metabolic stability and bioavailability to modulating receptor affinity and selectivity.
Core Applications in Medicinal Chemistry
The utility of 1-Boc-aminomethyl-cyclohexanecarboxylic acid spans several key areas of medicinal chemistry, each leveraging its distinct structural and chemical properties.
Precursor for Gabapentin and its Analogs (Gabapentinoids)
One of the most significant applications of this molecule is as a direct precursor to 1-aminomethyl-cyclohexanecarboxylic acid, the active pharmaceutical ingredient known as gabapentin.[2] Gabapentin and its analogs, collectively termed gabapentinoids, are widely prescribed for the treatment of epilepsy and neuropathic pain.[3] Their mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[4] The synthesis of gabapentin from 1,1-cyclohexanediacetic acid via the monoamide intermediate provides a clear and established pathway where the Boc-protected derivative can be a key player in alternative synthetic routes.[5][6]
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-aminomethyl-cyclohexanecarboxylic Acid
This protocol outlines a two-step synthesis of the title compound starting from 1,1-cyclohexanediacetic acid.
Step 1: Synthesis of 1-aminomethyl-cyclohexanecarboxylic acid (Gabapentin)
This step is based on the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.
-
Preparation of 1,1-cyclohexanediacetic acid monoamide: In a round-bottom flask, 1,1-cyclohexanediacetic acid anhydride is reacted with an ammonia precursor, such as ammonium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to facilitate the formation of the monoamide.[7]
-
Hofmann Rearrangement: The isolated 1,1-cyclohexanediacetic acid monoamide is then subjected to a Hofmann rearrangement. A solution of the monoamide in aqueous sodium hydroxide is added to a cold solution of sodium hypochlorite.[5] The reaction temperature is carefully controlled, typically starting at low temperatures and gradually warming to room temperature.
-
Isolation: After the reaction is complete, the mixture is acidified with hydrochloric acid to a pH of approximately 5 to precipitate the crude gabapentin hydrochloride.[5] The product can be further purified by recrystallization.
Step 2: Boc Protection of 1-aminomethyl-cyclohexanecarboxylic acid
This general protocol for the Boc protection of a primary amine can be adapted for gabapentin.[8][9]
-
Reaction Setup: In a round-bottom flask, dissolve 1-aminomethyl-cyclohexanecarboxylic acid (1.0 equivalent) and a suitable base such as triethylamine (TEA) or sodium bicarbonate (2-3 equivalents) in a solvent mixture, for example, a 2:1 v/v mixture of water and tetrahydrofuran (THF). Stir the mixture at room temperature until all solids are dissolved.[8]
-
Addition of Boc Anhydride: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 equivalents) to the solution.[8]
-
Reaction Monitoring: Stir the reaction mixture at 0°C for a few hours and then allow it to warm to room temperature, continuing to stir for several more hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.[8]
-
Work-up and Isolation: Once the reaction is complete, perform an aqueous work-up to remove the base and other water-soluble byproducts. The Boc-protected product can then be extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel.
Building Block for Peptidomimetics and Constrained Peptides
The incorporation of non-natural, constrained amino acids into peptides is a powerful strategy to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability. 1-Boc-aminomethyl-cyclohexanecarboxylic acid serves as an excellent building block for creating such peptidomimetics.
The rigid cyclohexane scaffold restricts the conformational flexibility of the peptide backbone, which can lead to:
-
Enhanced Receptor Affinity and Selectivity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a receptor is reduced, leading to higher affinity.
-
Increased Proteolytic Stability: The non-natural amino acid structure is less susceptible to degradation by proteases.
-
Improved Pharmacokinetic Properties: The lipophilic nature of the cyclohexane ring can enhance membrane permeability and oral absorption.
The conformational preferences of peptides containing cyclic α,α-disubstituted amino acids, such as those derived from 1-aminocycloalkane-1-carboxylic acids, have been shown to favor the formation of β-bends and helical structures.[10][11] This ability to induce specific secondary structures is a key advantage in the rational design of peptidomimetics.
Experimental Protocols
Protocol 2: Incorporation of 1-Boc-aminomethyl-cyclohexanecarboxylic Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the general steps for incorporating the title compound into a peptide chain using a standard Boc-based solid-phase peptide synthesis (SPPS) strategy.
-
Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the desired peptide.
-
Boc Deprotection: Swell the resin in a suitable solvent like dichloromethane (DCM). Treat the resin with a deprotecting agent, typically a solution of trifluoroacetic acid (TFA) in DCM, to remove the Boc group from the N-terminus of the growing peptide chain.
-
Neutralization: After deprotection, neutralize the resulting trifluoroacetate salt with a base, such as a solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling of 1-Boc-aminomethyl-cyclohexanecarboxylic Acid:
-
Activate the carboxylic acid of 1-Boc-aminomethyl-cyclohexanecarboxylic acid using a suitable coupling reagent. Common coupling reagents include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents such as HBTU or HATU.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed with agitation.
-
-
Washing: After the coupling reaction, thoroughly wash the resin with solvents such as DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The impact of incorporating 1-aminomethyl-cyclohexanecarboxylic acid on the properties of molecules can be summarized as follows:
| Property | Effect of Incorporating the Cyclohexane Moiety | Rationale |
| Metabolic Stability | Increased | The non-natural amino acid structure is resistant to cleavage by proteases. |
| Receptor Binding Affinity | Can be significantly increased | The constrained conformation reduces the entropic penalty of binding. |
| Oral Bioavailability | Often improved | The lipophilic nature of the cyclohexane ring can enhance membrane permeability. |
| Conformational Rigidity | Increased | The cyclic structure restricts the rotational freedom of the peptide backbone. |
Visualizations
Synthesis of Gabapentin
Caption: Synthetic pathway to Gabapentin from 1,1-cyclohexanediacetic acid.
Boc Protection of an Amine
Caption: General scheme for the Boc protection of a primary amine.
Solid-Phase Peptide Synthesis Cycle
Caption: Key steps in a solid-phase peptide synthesis cycle using Boc chemistry.
Conclusion and Future Perspectives
1-Boc-aminomethyl-cyclohexanecarboxylic acid stands as a testament to the power of strategic molecular design in drug discovery. Its applications, ranging from the synthesis of established drugs like gabapentin to the development of next-generation peptidomimetics, highlight its versatility and importance. The ability to impart conformational constraint, enhance metabolic stability, and improve pharmacokinetic profiles makes it an indispensable tool for medicinal chemists.
As our understanding of disease pathways and protein-protein interactions deepens, the demand for sophisticated molecular scaffolds will continue to grow. The principles outlined in this guide, showcasing the rational application of 1-Boc-aminomethyl-cyclohexanecarboxylic acid, will undoubtedly contribute to the design and synthesis of future therapeutics with improved efficacy and safety profiles. The continued exploration of novel derivatives and their incorporation into diverse molecular frameworks promises to unlock new avenues for therapeutic intervention.
References
- Ferrari, M., Ghezzi, M., & Belotti, P. (2004). Process for the preparation of gabapentin. European Patent Office. EP 1475366 A1.
- Kumar, A., Soudagar, S. R., Nijasure, A. M., Panda, N. B., & Gautam, P. (2008). Process For Synthesis Of Gabapentin. U.S. Patent No. US 2008/0103334 A1.
- Warner-Lambert Co. (1977). 1-(aminomethyl)-cyclohexaneacetic acid. U.S.
-
Ipca Lab Ltd. (2008). Process For Synthesis Of Gabapentin. PubChem. Retrieved from [Link]
-
Environment Clearance. (n.d.). Gabapentine Manufacturing Process. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Demizu, Y., Doi, M., Kurihara, M., Okuda, H., Nagano, M., Suemune, H., & Tanaka, M. (2010). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry, 8(12), 2841-2849. Retrieved from [Link]
-
Shinde, N. (2015). Biological Activities of Cyclic Peptides: An Overview. ResearchGate. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
S. N. (2026, January 8). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Cyclic Peptides in Pipeline: What Future for These Great Molecules?. Molecules, 25(24), 5844. Retrieved from [Link]
-
Lee, K. H. (2008). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. BMB Reports, 41(7), 487-495. Retrieved from [Link]
-
Chen, F. J., Chen, Y. C., Chen, C. Y., Wang, Y. T., & Chen, Y. L. (2014). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Bioorganic & medicinal chemistry letters, 24(1), 228–232. Retrieved from [Link]
-
Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c). Biopolymers, 59(5), 396–410. Retrieved from [Link]
-
Barany, G., & Merrifield, R. B. (1998). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Retrieved from [Link]
-
de la Fuente-Núñez, C., & Hancock, R. E. (2019). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 24(16), 2897. Retrieved from [Link]
-
Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical & pharmaceutical bulletin, 55(3), 349–357. Retrieved from [Link]
-
van der Veken, P., Joossens, J., Augustyns, K., & Lambeir, A. M. (2012). Construction of building blocks for solid phase peptide synthesis... ResearchGate. Retrieved from [Link]
-
Atkinson, B. (2022). Conformational design of cyclic peptides. University of Glasgow. Retrieved from [Link]
-
Kim, H. K. (2008). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. BMB reports, 41(7), 487–495. Retrieved from [Link]
-
Reddy, T. J., & Ghorai, P. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS combinatorial science, 14(12), 651–655. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Process For Synthesis Of Gabapentin - Patent US-2008103334-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
coupling protocols for 1-Boc-aminomethyl-cyclohexanecarboxylic acid
Application Note: High-Efficiency Coupling Protocols for 1-(Boc-aminomethyl)cyclohexanecarboxylic Acid
-Amino Acid AnalogsExecutive Summary & Challenge Definition
The target molecule, 1-(Boc-aminomethyl)cyclohexanecarboxylic acid (Boc-Gabapentin), represents a distinct class of sterically hindered substrates. Unlike standard amino acids, the carboxyl group is attached to a quaternary carbon (C1) incorporated into a cyclohexane ring.
The Chemical Challenge:
-
Steric Shielding: The geminal disubstitution at C1 creates a "steric wall" that impedes the nucleophilic attack of the incoming amine on the activated carboxylate.
-
Conformational Locking: The cyclohexane ring creates rigid chair conformations that can lock the activated ester in an unfavorable orientation, reducing the effective collision frequency with the coupling partner.
-
Standard Failure Modes: Conventional carbodiimides (EDC, DCC) typically result in sluggish kinetics, incomplete conversion, or high rates of
-acylurea rearrangement byproducts.
This guide presents three tiered protocols designed to overcome this specific energy barrier, moving from scalable solution-phase methods to high-energy activation for difficult substrates.
Mechanistic Insight: The "Tetrahedral Gate"
To successfully couple this substrate, one must understand the failure point. The rate-determining step is the formation of the tetrahedral intermediate after the amine attacks the activated ester.
-
The Problem: In 1,1-disubstituted systems, the transition state leading to the tetrahedral intermediate is highly crowded.
-
The Solution: We must use leaving groups (activating agents) that are either:
-
Small and Electron-Withdrawing: To minimize steric bulk in the transition state (e.g., Acid Fluorides).
-
Highly Reactive/Fast: To outcompete side reactions (e.g., HATU, T3P).
-
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to select the optimal protocol for your specific coupling partner.
Figure 1: Strategic selection guide for coupling reagents based on steric demand and scale.
Detailed Experimental Protocols
Protocol A: The High-Activity Standard (HATU/HOAt)
Best for: Small scale, rapid screening, non-hindered amines.
Rationale: HATU generates an OAt-active ester.[1][2][3][4] The pyridine nitrogen in the HOAt leaving group provides an anchimeric assistance (neighboring group effect) that accelerates the reaction significantly compared to HBTU.
Reagents:
-
Substrate: 1-(Boc-aminomethyl)cyclohexanecarboxylic acid (1.0 equiv)
-
Coupling Reagent: HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)
-
Solvent: DMF (Anhydrous) – Concentration 0.1 M to 0.2 M
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and HATU in anhydrous DMF under nitrogen.
-
Pre-activation (Critical): Add DIPEA.[1] Stir for exactly 1–2 minutes .
-
Note: Do not exceed 5 minutes. Prolonged pre-activation can lead to guanidinylation of the amine later or hydrolysis.
-
-
Coupling: Add the amine coupling partner immediately.
-
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor via LC-MS.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 1N HCl, sat. NaHCO3, and Brine.
Protocol B: The Scalable "Clean" Method (T3P)
Best for: Gram-scale synthesis, ease of purification.
Rationale: T3P (Propylphosphonic anhydride) drives coupling with very low epimerization risk. Crucially, T3P and its byproducts are water-soluble, meaning the reaction often requires only an aqueous wash for purification (no column chromatography).
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: N-Methylmorpholine (NMM) or Pyridine (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).
Step-by-Step:
-
Setup: Dissolve the acid and the amine in EtOAc (0.2 M).
-
Base Addition: Add NMM (or Pyridine) and cool to 0°C.
-
Reagent Addition: Add T3P solution dropwise.
-
Reaction: Allow to warm to RT. T3P kinetics are slower than HATU; stir for 12–24 hours.
-
Workup: Wash with water, 1N HCl, and NaHCO3. The T3P byproducts wash away in the aqueous layer.[5]
Protocol C: The "Nuclear Option" (Acid Fluoride via TFFH)
Best for: Extremely hindered amines, solid-phase synthesis (SPPS), or failed HATU couplings.
Rationale: Acid fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines. They are small electrophiles, suffering less steric repulsion from the gem-disubstituted C1 center than the bulky HATU-ester. TFFH generates the acid fluoride in situ.[2][5][6][7]
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)
-
Base: DIPEA (2.5 equiv)
-
Solvent: DCM (Dichloromethane) or DMF.[1]
Step-by-Step:
-
Activation: Dissolve the acid and TFFH in anhydrous DCM under nitrogen.
-
Fluorination: Add DIPEA. Stir for 30 minutes at RT.
-
Checkpoint: The acid is now converted to the acid fluoride (R-COF).[6] This species is stable enough to be monitored by HPLC (treat aliquot with MeOH to see Methyl Ester) or IR (characteristic C=O stretch ~1840 cm⁻¹).
-
-
Coupling: Add the amine partner.
-
Reaction: Stir for 2–6 hours. If the amine is liquid, adding it neat can improve kinetics.
-
Workup: Standard aqueous extraction.
Figure 2: TFFH mechanism converting the bulky acid into a compact, highly reactive acid fluoride.
Comparative Data Summary
| Metric | Protocol A (HATU) | Protocol B (T3P) | Protocol C (TFFH) |
| Reactivity | Very High | Moderate | High (Steric tolerant) |
| Steric Tolerance | Good | Good | Excellent |
| Byproduct Removal | Difficult (Tetramethylurea) | Easy (Water soluble) | Moderate |
| Reaction Time | 1–4 Hours | 12–24 Hours | 2–6 Hours |
| Cost | High | Moderate | Moderate |
| Recommended Use | Discovery / Screening | Process / Scale-up | Difficult Substrates |
References
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Application in Peptide Synthesis.[2][6][7] Journal of the American Chemical Society.
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation. Organic Process Research & Development.
-
Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup.[8] Chemical Reviews.
-
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC-Amino Acid Fluorides. Journal of Organic Chemistry. (Demonstrates efficacy on highly hindered Aib residues).[2]
Sources
Developing Novel Peptidomimetic Polymers with 1-Boc-aminomethyl-cyclohexanecarboxylic Acid
Technical Guide & Application Note | Version 2.0
Executive Summary
This technical guide outlines the methodology for synthesizing and characterizing novel polymers derived from 1-Boc-aminomethyl-cyclohexanecarboxylic acid (Boc-Amc-OH) . This monomer represents a class of geminally disubstituted
Unlike standard peptide monomers, Boc-Amc-OH introduces a "conformational lock" due to the cyclohexane ring at the
Part 1: Mechanistic Grounding & Material Science
The Monomer: Structural Constraints
The 1-aminomethyl-cyclohexanecarboxylic acid motif features an amine and a carboxyl group attached to the same carbon (C1) of a cyclohexane ring.
-
Gem-Disubstitution: The presence of the ring at the C
position creates significant steric hindrance, restricting rotation around the and torsion angles. -
Foldamer Propensity: In
-peptides, this residue strongly promotes the formation of 14-helices (hydrogen bonds between residue and ), a structure distinct from the -helix of natural proteins. -
Stability: The steric bulk prevents access to the amide bond by proteases, rendering these polymers metabolically stable.
Synthetic Challenges
The quaternary carbon at the junction of the amine and carboxyl groups makes amide bond formation difficult. Standard coupling protocols (e.g., DIC/HOBt) often fail or result in low yields. Successful polymerization requires:
-
High-Energy Activation: Use of phosphonium (PyBOP) or uronium (HATU) reagents.
-
Microwave Assistance: To overcome the activation energy barrier imposed by steric hindrance.
-
Intermediate Activation: Conversion to N-carboxyanhydrides (NCAs) for bulk polymerization.
Part 2: Experimental Protocols
Protocol A: Solid Phase Synthesis of Sequence-Defined Foldamers
Objective: Incorporate Boc-Amc-OH into a peptide backbone to create a discrete oligomer. Scale: 0.1 mmol | Resin: Rink Amide (for C-terminal amides)
Reagents:
-
Monomer: 1-Boc-aminomethyl-cyclohexanecarboxylic acid (Boc-Amc-OH).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (anhydrous).
Step-by-Step Methodology:
-
Resin Swelling: Swell 200 mg Rink Amide resin in DMF for 30 min.
-
Deprotection (Fmoc removal from previous residue):
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Wash with DMF (5x), DCM (3x), DMF (3x).
-
-
Coupling (The Critical Step):
-
Note: Due to steric hindrance, use a 4-fold excess of reagents.
-
Dissolve Boc-Amc-OH (0.4 mmol) and HATU (0.38 mmol) in 2 mL DMF.
-
Add DIPEA (0.8 mmol) and activate for 2 minutes (solution turns yellow).
-
Add activated solution to the resin.
-
Microwave Step: Heat to 75°C for 20 minutes (or 3 hours at RT with double coupling).
-
-
Monitoring: Perform a Chloranil test (more sensitive for secondary amines) or micro-cleavage LC-MS to confirm coupling.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Cleavage:
-
Since the monomer is Boc-protected, this protocol assumes it is the final residue or part of a hybrid strategy. If further extension is required, Fmoc-Amc-OH is preferred.
-
If using Boc-Amc-OH as the N-terminal cap: Cleave resin with TFA/TIS/H2O (95:2.5:2.5). The Boc group is removed simultaneously.
-
Protocol B: Bulk Polymerization via N-Carboxyanhydride (NCA)
Objective: Synthesize high-molecular-weight Poly(Amc) via Ring-Opening Polymerization (ROP). Mechanism: The "Activated Monomer" mechanism using a transition metal initiator or amine.[1]
Phase 1: Synthesis of Amc-NCA
-
Precursor: Start with free amino acid 1-aminomethyl-cyclohexanecarboxylic acid (deprotect Boc-Amc-OH using 4M HCl/Dioxane if necessary).
-
Phosgenation:
-
Suspend dry amino acid HCl salt (1.0 eq) in anhydrous THF.
-
Add Triphosgene (0.4 eq) (Safer alternative to phosgene gas).
-
Reflux at 50°C under
for 2-4 hours until the solution becomes clear.
-
-
Purification:
-
Precipitate with anhydrous hexane.
-
Recrystallize from THF/Hexane inside a glovebox (Strictly anhydrous conditions are required).
-
Phase 2: Polymerization (ROP)[2][3]
-
Initiator Preparation: Use Co(PMe3)4 (Cobalt initiator) for controlled molecular weight, or n-Hexylamine for standard polymerization.
-
Reaction:
-
Dissolve Amc-NCA (500 mg) in dry THF (concentration ~0.1 M).
-
Add Initiator (Monomer:Initiator ratio determines length, e.g., 50:1).
-
Stir at room temperature for 24-48 hours.
-
-
Termination: Quench with 1M HCl in methanol.
-
Isolation: Precipitate polymer into diethyl ether. Dry under vacuum.
Part 3: Characterization & Data Analysis[1]
Structural Validation (NMR)
The gem-disubstituted nature results in distinct NMR signatures.
| Parameter | Observation | Interpretation |
| Broadening of NH signals | Indicates hydrogen-bonded secondary structure (helix). | |
| NOESY | Strong sequential NH-NH cross-peaks confirm 14-helix formation. | |
| Carbonyl shift | Downfield shift indicates participation in H-bonding. |
Circular Dichroism (CD)
Dissolve polymer in Methanol or TFE (Trifluoroethanol).
-
14-Helix Signature: Look for a maximum at ~214 nm and a minimum at ~198 nm.
-
Control: Compare with random coil spectra (obtained in 6M Guanidinium HCl).
Part 4: Visualization of Workflows
Diagram 1: Synthetic Decision Matrix
This logic flow guides the researcher in choosing between SPPS and NCA polymerization based on the desired application.
Caption: Decision matrix for selecting the synthesis route. SPPS is preferred for precise sequence control (drug discovery), while NCA ROP is ideal for creating bulk materials.
Diagram 2: NCA Polymerization Mechanism
The mechanism for the "Novel" bulk polymerization route.
Caption: The Ring-Opening Polymerization (ROP) cycle. The release of CO2 drives the reaction forward, creating a high-molecular-weight polyamide.
References
-
Gellman, S. H. (1998).[4] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link
-
Seebach, D., et al. (1996).[4]
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913–941.[4] Link -
Deming, T. J. (2007). Synthetic polypeptides for biomedical applications.[1][5] Progress in Polymer Science, 32(8-9), 858-875. Link
-
Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-Amino Acid N-Carboxyanhydrides.[5][6] Peptide-Based Materials, 1-26. Link -
ChemicalBook. (2024).[5] 1-Boc-aminomethyl-cyclohexanecarboxylic acid Properties and Safety. Link
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bif.wisc.edu [bif.wisc.edu]
- 5. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Amide Bond Formation Using 1-Boc-aminomethyl-cyclohexanecarboxylic Acid
Abstract
The formation of the amide bond is a cornerstone of modern medicinal chemistry and drug development, celebrated for its remarkable stability and prevalence in biologically active molecules.[1][2] This guide provides an in-depth technical overview and robust experimental protocols for the synthesis of amides using 1-Boc-aminomethyl-cyclohexanecarboxylic acid, a versatile building block used to introduce a constrained cyclohexane moiety into target molecules.[3] We will explore the underlying chemical principles of amide coupling, compare common coupling reagents, and provide detailed, validated protocols for solution-phase synthesis. This document is designed to equip researchers with the necessary knowledge to confidently and successfully execute these critical reactions, troubleshoot common issues, and ensure the integrity of their synthesized compounds.
Introduction: The Significance of the Amide Bond and Cyclohexane Scaffolds
The amide functional group is a ubiquitous feature in a vast array of pharmaceuticals, natural products, and peptides.[1] Its stability is attributed to resonance delocalization, which imparts a planar geometry and a partial double-bond character to the C-N bond, making it resistant to hydrolysis.[2] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the activation of the carboxylic acid to proceed efficiently.[1] This is achieved through the use of "coupling reagents," which convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[4]
The specific building block of interest, 1-Boc-aminomethyl-cyclohexanecarboxylic acid, offers a unique structural motif. The cyclohexane ring introduces conformational rigidity, which can be highly advantageous in drug design for optimizing ligand-receptor binding interactions. The Boc (tert-butyloxycarbonyl) protecting group on the primary amine allows for selective reaction at the carboxylic acid functionality, preventing unwanted polymerization and directing the synthesis towards the desired product.[3][5]
Chemical Principles: The Mechanism of Amide Bond Formation
The overall transformation involves the activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine. While numerous coupling reagents exist, they generally fall into two major classes: carbodiimides and onium salts (uronium/phosphonium).[6]
Carbodiimide-Mediated Coupling (e.g., EDC)
Carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond.
-
Scientist's Note: A significant side reaction with O-acylisourea intermediates is racemization and the formation of a stable N-acylurea byproduct, which is unable to react further.[8] To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine.[9]
Onium Salt-Mediated Coupling (e.g., HATU)
Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents, especially for sterically hindered substrates.[10][11] The reaction proceeds through the formation of a highly reactive OAt-active ester.[12]
-
Expertise in Practice: HATU is often the reagent of choice when dealing with challenging couplings due to its high reactivity and ability to suppress racemization.[10] The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base (like DIPEA), followed by attack on the HATU reagent to form the active ester, which is then readily attacked by the amine.[11][12]
Reagent and Workflow Overview
A successful amide coupling experiment requires careful selection and handling of reagents. The following table provides a summary of the key components discussed in the protocols below.
| Reagent/Component | Role | Key Considerations |
| 1-Boc-aminomethyl-cyclohexanecarboxylic acid | Carboxylic Acid | The electrophilic partner. Ensure it is dry. |
| Amine | Nucleophile | The amine coupling partner. If supplied as a salt (e.g., HCl), an extra equivalent of base is needed. |
| Coupling Reagent (HATU or EDC/HOBt) | Activator | Activates the carboxylic acid for nucleophilic attack. |
| Base (DIPEA or Et3N) | Proton Scavenger | Neutralizes acids formed during the reaction, driving equilibrium. Must be non-nucleophilic.[13] |
| Solvent (DMF or DCM) | Reaction Medium | Must be anhydrous and aprotic. DMF is excellent for solubility but harder to remove.[8] |
| Work-up Reagents | Purification | Aqueous solutions (e.g., NaHCO3, dil. HCl, brine) to remove byproducts and unreacted reagents.[14] |
| Drying Agent (Na2SO4 or MgSO4) | Water Removal | Removes residual water from the organic phase before solvent evaporation. |
General Experimental Workflow Diagram
The logical flow of an amide coupling reaction, from setup to final product, is a critical, self-validating process.
Caption: General workflow for amide bond formation.
Detailed Experimental Protocols
The following protocols are standardized for a 1.0 mmol scale reaction. Adjustments may be necessary based on the specific amine partner.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, including those with sterically demanding amines, due to its high efficiency.[10]
Materials:
-
1-Boc-aminomethyl-cyclohexanecarboxylic acid (257.33 g/mol ): 257 mg, 1.0 mmol
-
Amine coupling partner: 1.0 mmol, 1.0 equiv.
-
HATU (380.23 g/mol ): 418 mg, 1.1 mmol, 1.1 equiv.
-
N,N-Diisopropylethylamine (DIPEA): 0.52 mL, 3.0 mmol, 3.0 equiv.
-
Anhydrous N,N-Dimethylformamide (DMF): 5 mL
-
Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Boc-aminomethyl-cyclohexanecarboxylic acid (1.0 equiv) and the amine partner (1.0 equiv).
-
Dissolution: Add anhydrous DMF (5 mL) and stir until all solids are dissolved.
-
Base Addition: Add DIPEA (3.0 equiv) to the solution. If the amine is an HCl salt, use 4.0 equiv of DIPEA.
-
Activation: In a separate vial, dissolve HATU (1.1 equiv) in a minimal amount of anhydrous DMF (~1-2 mL). Add this solution to the reaction mixture dropwise at room temperature.
-
Scientist's Note: Pre-activation can also be performed by stirring the carboxylic acid, HATU, and DIPEA for 15-20 minutes before adding the amine. This can be beneficial for sensitive amines.
-
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.[15] The product should be less polar than the starting carboxylic acid. A typical eluent system for TLC is 5-10% Methanol in Dichloromethane (DCM).[16]
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This is a classic and more economical method suitable for a wide range of substrates.[14]
Materials:
-
1-Boc-aminomethyl-cyclohexanecarboxylic acid (257.33 g/mol ): 257 mg, 1.0 mmol
-
Amine coupling partner: 1.0 mmol, 1.0 equiv.
-
EDC·HCl (191.70 g/mol ): 230 mg, 1.2 mmol, 1.2 equiv.
-
HOBt (hydrate, ~153.1 g/mol ): 184 mg, 1.2 mmol, 1.2 equiv.
-
N,N-Diisopropylethylamine (DIPEA): 0.35 mL, 2.0 mmol, 2.0 equiv.
-
Anhydrous Dichloromethane (DCM): 10 mL
-
Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-Boc-aminomethyl-cyclohexanecarboxylic acid (1.0 equiv), the amine partner (1.0 equiv), and HOBt (1.2 equiv).
-
Dissolution & Cooling: Add anhydrous DCM (10 mL) and stir. Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (2.0 equiv) to the stirred suspension.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. The reaction mixture may become clearer as the reagents dissolve and react.[14]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS as described in Protocol 1.
Reaction Work-up and Purification
The goal of the work-up is to remove water-soluble byproducts, such as the urea formed from EDC or the tetramethylurea (TMU) from HATU, as well as excess base and HOBt.[8][17]
Standard Aqueous Work-up Procedure:
-
Dilution: Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc, 50 mL). If DMF was used as the solvent, use a larger volume of EtOAc (100-150 mL).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 25 mL) or 5% citric acid solution to remove the base (DIPEA).[18]
-
Base Wash: Wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove unreacted carboxylic acid and HOBt.[9]
-
Brine Wash: Wash with saturated aqueous NaCl (brine, 1 x 25 mL) to remove residual water and salts.[14]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes, is generally effective for separating the desired amide product from non-polar impurities and baseline material.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive reagents (moisture contamination). | Use freshly opened or properly stored anhydrous solvents and reagents. Flame-dry glassware. |
| Insufficient base. | If the amine is an HCl salt, ensure an additional equivalent of base is used. | |
| Sterically hindered amine/acid. | Switch to a more powerful coupling reagent like HATU or increase reaction temperature/time. | |
| Messy TLC / Multiple Spots | Side reactions (e.g., N-acylurea formation with EDC). | Ensure HOBt is used with EDC. For HATU, consider pre-activation of the acid before adding the amine.[8] |
| Degradation of starting material or product. | Run the reaction at a lower temperature (0 °C to RT). Check the stability of your amine. | |
| Difficult Purification | Water-soluble byproducts (e.g., urea) co-eluting. | Ensure the aqueous work-up is thorough. Multiple washes are key. For EDC, the urea byproduct is water-soluble, making it easier to remove than the byproduct from DCC.[9] |
| Product is very polar. | Use a more polar eluent system for chromatography (e.g., higher percentage of methanol in DCM). |
Conclusion
The successful formation of an amide bond with 1-Boc-aminomethyl-cyclohexanecarboxylic acid is a reproducible and scalable process when guided by sound chemical principles and robust protocols. By understanding the mechanisms of common coupling reagents like HATU and EDC/HOBt, researchers can make informed decisions to optimize reaction conditions for their specific substrates. Careful execution of the reaction, diligent monitoring, and a thorough work-up are paramount to achieving high yields and purity. This guide serves as a comprehensive resource to empower scientists in their synthetic endeavors, ultimately accelerating the drug discovery and development process.
References
- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
- Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Common Organic Chemistry. Amine to Amide Mechanism - HATU.
- Organic Synthesis. Acid-Amine Coupling using EDCI.
- Khan Academy. (2023). Amide formation from carboxylic acid derivatives.
- Reddit r/Chempros. (2022). amide coupling help.
- PMC. Amide Bond Activation of Biological Molecules.
- Wikipedia. HATU.
- YouTube. (2013). mechanism of amide formation with DCC.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Fisher Scientific. Amide Synthesis.
- Reddit r/chemistry. (2020). TLC seperation of carboxylix acid, amine, and the amide product.
- Chem-Impex. Boc-1-aminomethyl-cyclohexane carboxylic acid.
- ResearchGate. Amide Bond Formation and Peptide Coupling.
- Benchchem. 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride.
- The Royal Society of Chemistry. (2019). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids.
- ACS Publications. Nonclassical Routes for Amide Bond Formation. Chemical Reviews.
- Reddit r/Chempros. (2024). EDC-HOBt Amide coupling workup help.
- ResearchGate. (2019). Removing intermediates from amide coupling?.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Sigma-Aldrich. trans-4-(Boc-amino)cyclohexanecarboxylic acid.
- ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- Biofilm Inhibitor Synthesis. Amide Workup.
- Reddit r/OrganicChemistry. (2024). TLC for amide synthesis.
- Chem-Impex. Boc-1-aminocyclohexane carboxylic acid.
- ChemicalBook. Tranexamic Acid.
Sources
- 1. growingscience.com [growingscience.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. bachem.com [bachem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
analytical techniques for characterizing peptides containing 1-Boc-aminomethyl-cyclohexanecarboxylic acid
This Application Note is designed for analytical chemists and peptide scientists characterizing peptides or peptidomimetics incorporating 1-Boc-aminomethyl-cyclohexanecarboxylic acid (often abbreviated as Boc-Amc-OH or similar in internal libraries).
This residue is a critical
Executive Summary
The incorporation of 1-Boc-aminomethyl-cyclohexanecarboxylic acid presents a dual analytical challenge: hydrophobicity driven by the cyclohexane ring and acid lability inherent to the tert-butyloxycarbonyl (Boc) protecting group. Standard peptide analysis protocols utilizing high concentrations of Trifluoroacetic Acid (TFA) and high temperatures often lead to on-column deprotection or in-source fragmentation (ISD) during Mass Spectrometry (MS), generating "phantom" impurities.
This guide details optimized protocols for HPLC/UHPLC separation and ESI-MS detection that preserve the integrity of the Boc group, ensuring accurate purity profiling and structural confirmation.
Part 1: Chromatographic Strategies (HPLC/UHPLC)
The Challenge: Acid-Catalyzed Deprotection
Standard peptide methods use 0.1% TFA (pH ~2.0) . While excellent for peak shape, this acidity can partially remove the Boc group during the run, especially if the column oven is heated (>40°C). This results in a split peak or a broad "saddle" between the protected and deprotected species.
Protocol A: Neutral pH Method (Recommended for Stability)
This method uses a volatile buffer at near-neutral pH to prevent Boc cleavage while maintaining MS compatibility.
-
Column: C18 or C8 (e.g., Waters XBridge Peptide BEH or Agilent ZORBAX Eclipse Plus).
-
Why: The cyclohexane ring is highly hydrophobic. A C8 column may offer faster elution and better peak shape for larger hydrophobic peptides than a C18.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes (Adjust based on peptide hydrophobicity).
-
Flow Rate: 0.3 mL/min (UHPLC) or 1.0 mL/min (HPLC).
-
Temperature: 25°C - 30°C (Strictly controlled).
-
Critical: Do NOT exceed 40°C. Thermal energy accelerates acid-catalyzed deprotection even in trace acidic conditions.
-
Protocol B: "Soft" Acid Method (For Higher Resolution)
If pH 6.8 yields poor peak shape (tailing), use Formic Acid (FA), which is a weaker acid than TFA (
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Temperature: 20°C (Ambient or cooled).
-
Note: Keep run times short (<10 min) to minimize exposure.
Data Presentation: Method Comparison
| Parameter | Standard Peptide Method (Avoid) | Optimized "Soft" Method (Recommended) |
| Acid Modifier | 0.1% TFA | 10mM Ammonium Acetate or 0.1% Formic Acid |
| pH | ~2.0 | 6.8 (Acetate) or ~2.7 (Formic) |
| Column Temp | 40°C - 60°C | 25°C (Max 30°C) |
| Risk | On-column deprotection; Split peaks | Minimal degradation; Intact Boc retention |
| MS Sensitivity | High (Ion suppression by TFA) | High (Acetate/Formic are volatile) |
Part 2: Mass Spectrometry (ESI-MS)
The Challenge: In-Source Fragmentation (ISD)
Even if the peptide elutes intact, the Boc group is thermally labile in the ESI source. High desolvation temperatures or cone voltages can strip the Boc group before detection, leading to a mass spectrum dominated by
Protocol: "Soft" Ionization Settings
To detect the intact parent ion, you must minimize internal energy transfer during ionization.
-
Ionization Mode: ESI Positive.
-
Source Temperature: Lower to 250°C - 300°C (Standard is often 350°C+).
-
Cone Voltage / Fragmentor Voltage: Reduce by 30-50% from standard peptide values.
-
Example: If standard is 30V, try 10-15V .
-
-
Desolvation Gas Flow: Moderate (600-800 L/hr).
Interpretation: The "Neutral Loss" Signature
If you observe a mass difference of -100 Da or -56 Da from your expected mass, it is likely the Boc group fragmenting, not a synthesis impurity.
-
Loss of Isobutylene:
. The carbamate converts to a carbamic acid (unstable). -
Loss of Boc Group:
. Complete removal to the free amine.
Workflow Visualization: Method Development Decision Tree
Caption: Decision tree for selecting LC-MS conditions based on the necessity of retaining the Boc protecting group.
Part 3: NMR Characterization Strategies
When MS ambiguity exists (e.g., differentiating regioisomers like 1-aminomethyl vs. 4-aminomethyl cyclohexane derivatives), NMR provides definitive structural proof.
Key Diagnostic Signals (1H NMR in DMSO-d6 or CDCl3)
-
Boc Group: A strong, sharp singlet at
~1.40 ppm (9H). -
Methylene Protons (-CH2-NH-Boc):
-
In 1-aminomethyl-cyclohexanecarboxylic acid , the methylene group is attached to a quaternary carbon (C1).
-
Look for a doublet (if coupled to NH) or broad singlet at
3.0 - 3.4 ppm . -
Differentiation: In the 4-aminomethyl isomer (Tranexamic acid derivative), the methylene is attached to a methine (CH), resulting in a different splitting pattern (typically a doublet of doublets) and chemical shift environment.
-
-
Cyclohexane Ring:
-
Complex multiplets in the
1.2 - 2.0 ppm range. -
The rigid chair conformation often results in distinct axial/equatorial proton splitting if the field strength is high enough (500 MHz+).
-
Part 4: Synthesis & Stability Context (Expert Insight)
When do you encounter this?
You will typically analyze this Boc-protected species in two scenarios:
-
Fragment Condensation: You are synthesizing a larger peptide by coupling protected fragments (e.g., using 2-Chlorotrityl resin which allows cleavage of the peptide from the resin without removing side-chain/N-term Boc groups using 1% TFA).
-
Building Block QC: Verifying the purity of the starting material 1-(Boc-aminomethyl)cyclohexanecarboxylic acid (CAS 204514-23-8) before synthesis.
Storage & Handling[2]
-
Solid State: Stable at 2-8°C.
-
Solution: Avoid dissolving in acidic solvents (e.g., MeOH/HCl) or allowing solutions in TFA/DCM to stand for extended periods. The Boc group is relatively stable in pure DMSO or DMF for days.
References
-
Reddy, P. N., et al. (2007). "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa...". Journal of the American Society for Mass Spectrometry, 18(4), 651-662.[2] Retrieved from [Link]
-
RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry. (Context on Boc stability in LCMS). Retrieved from [Link]
Sources
- 1. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 2. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Boc-aminomethyl-cyclohexanecarboxylic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Foundational Overview: A Versatile Building Block for Advanced Materials
1-Boc-aminomethyl-cyclohexanecarboxylic acid is a key intermediate compound utilized in the synthesis of bioactive molecules, including potential drug candidates.[1] Its structure, featuring a cyclohexane ring, imparts rigidity, which is a valuable characteristic in the design of structured polymers and peptidomimetics. The presence of a Boc-protected amine and a carboxylic acid group allows for its straightforward incorporation into various molecular architectures through common coupling reactions.[1] This makes it a valuable component in peptide synthesis, drug development, and the creation of advanced materials with specific mechanical properties.[1][2]
Application in Peptidomimetics and Foldamer Design
The incorporation of cyclic amino acids, such as those with a cyclohexane backbone, is a key strategy in the design of foldamers—synthetic polymers with stable, predictable secondary structures.[3] This rigidity helps to create highly ordered structures, which can lead to improved binding affinity, enhanced metabolic stability, and better pharmacokinetic profiles in peptide-based drugs.[3]
Mechanistic Insight: The Role of Conformational Constraint
The cyclohexane ring in 1-Boc-aminomethyl-cyclohexanecarboxylic acid restricts the rotational freedom of the peptide backbone. This pre-organization is crucial for inducing and stabilizing secondary structures like helices and turns. The ability to control the folding of these synthetic oligomers is a significant advantage in the development of novel therapeutics and biomaterials.[3]
Experimental Protocol: Solid-Phase Synthesis of a Cyclohexane-Containing Oligomer
This protocol details the manual solid-phase peptide synthesis (SPPS) of a short peptide to demonstrate the integration of 1-Boc-aminomethyl-cyclohexanecarboxylic acid.
Core Materials:
-
Rink Amide Resin
-
1-Boc-aminomethyl-cyclohexanecarboxylic acid
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
Diethyl ether
Experimental Workflow:
Caption: Solid-Phase Peptide Synthesis Workflow.
Step-by-Step Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid with a coupling agent like HBTU and DIPEA, then add it to the resin.
-
Incorporation of the Cyclohexane Moiety: For the desired position, use 1-Boc-aminomethyl-cyclohexanecarboxylic acid in the coupling step.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin using a TFA-based cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass and purity of the final product using liquid chromatography-mass spectrometry (LC-MS).[]
Application in Novel Polymer Synthesis
The bifunctional nature of 1-Boc-aminomethyl-cyclohexanecarboxylic acid also makes it a valuable monomer for creating novel polymers with tailored properties.[1] The rigid cyclohexane unit can enhance the thermal stability and mechanical strength of the resulting materials.[2]
Rationale for Polymer Design
Incorporating the rigid cyclohexane structure into a polymer backbone can lead to materials with higher glass transition temperatures and improved durability. This is particularly relevant for applications requiring robust materials, such as in coatings and adhesives.[2]
Protocol: Solution-Phase Synthesis of a Polyamide
This protocol outlines the synthesis of a polyamide using 1-Boc-aminomethyl-cyclohexanecarboxylic acid and a suitable diamine.
Core Materials:
-
1-Boc-aminomethyl-cyclohexanecarboxylic acid
-
A diamine (e.g., 1,6-hexanediamine)
-
A coupling agent (e.g., EDC/NHS or thionyl chloride for acid chloride formation)
-
An organic solvent (e.g., NMP, DMAc)
-
A non-solvent for precipitation (e.g., methanol, water)
Experimental Workflow:
Caption: Solution-Phase Polyamide Synthesis.
Step-by-Step Procedure:
-
Monomer Preparation: If necessary, activate the carboxylic acid of 1-Boc-aminomethyl-cyclohexanecarboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride).
-
Polymerization: In a suitable solvent, react the activated monomer with an equimolar amount of a diamine under an inert atmosphere.
-
Precipitation: Once the desired viscosity is reached, pour the polymer solution into a non-solvent to precipitate the polyamide.
-
Purification: Filter and wash the polymer to remove unreacted monomers and solvent.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight (GPC), structure (NMR), and thermal properties (TGA, DSC).
Summary of Expected Material Properties
Table 1: Anticipated Characteristics of a Cyclohexane-Containing Oligomer
| Property | Expected Outcome |
| Purity (RP-HPLC) | >95% |
| Molecular Weight | Confirmed by LC-MS |
| Secondary Structure | Evidence of ordered conformation (e.g., via Circular Dichroism) |
Table 2: Anticipated Characteristics of a Cyclohexane-Based Polyamide
| Property | Expected Outcome |
| Molecular Weight (GPC) | Dependent on reaction conditions |
| Thermal Stability (TGA) | Enhanced decomposition temperature |
| Glass Transition (DSC) | Higher Tg compared to linear analogues |
References
A comprehensive understanding of the principles and techniques discussed in these application notes can be further enriched by consulting authoritative sources in peptide synthesis, polymer chemistry, and material science. Key resources include publications from the American Chemical Society (ACS), the Royal Society of Chemistry (RSC), and established textbooks on these subjects.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Coupling Efficiency of 1-Boc-aminomethyl-cyclohexanecarboxylic Acid
Welcome to the technical support center for optimizing the coupling reactions of 1-Boc-aminomethyl-cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this sterically hindered building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to enhance your experimental success.
The Challenge: Steric Hindrance and Its Implications
1-Boc-aminomethyl-cyclohexanecarboxylic acid is a valuable synthetic intermediate, prized for its ability to introduce a rigid cyclohexane moiety into peptides and other molecules.[1][2] However, the bulky cyclohexane ring, coupled with the tert-butyloxycarbonyl (Boc) protecting group, presents significant steric hindrance around the carboxylic acid and amine functionalities.[3][4] This steric bulk can dramatically slow down the rate of amide bond formation, leading to incomplete reactions and the formation of side products.
Understanding and overcoming these steric challenges is paramount for achieving high coupling efficiency and purity. This guide will walk you through the common issues and provide robust solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of 1-Boc-aminomethyl-cyclohexanecarboxylic acid, presented in a question-and-answer format.
Question 1: My coupling reaction is slow and gives a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields and slow reaction times are the most common issues when working with sterically hindered amino acids. The primary culprit is the difficulty of the nucleophilic amine in accessing the activated carboxylic acid due to the bulky nature of the molecule.
Immediate Solutions:
-
Choice of Coupling Reagent: Standard coupling reagents may not be effective. Opt for more potent activating agents known to perform well with hindered substrates.[5]
-
Reaction Conditions: Optimizing temperature and concentration can significantly impact the reaction rate.
In-Depth Troubleshooting:
| Parameter | Problem | Solution & Rationale |
| Coupling Reagent | Insufficient activation of the carboxylic acid. | Switch to a uronium/aminium or phosphonium-based reagent like HATU , HBTU , or COMU .[5] These reagents form highly reactive O-acylisourea or active ester intermediates that can overcome the steric barrier. For extremely difficult couplings, consider reagents that generate amino acid fluorides, such as TFFH , as the small size of the fluoride leaving group enhances reactivity.[5][6] |
| Temperature | Reaction kinetics are too slow at room temperature. | Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric hindrance.[7] However, monitor for potential side reactions like racemization, especially with prolonged heating. |
| Stoichiometry & Concentration | Low effective concentration of reactants. | Increasing the concentration of your reactants can favor the bimolecular coupling reaction. Also, using a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine component can drive the reaction to completion. For challenging couplings, a higher ratio may be necessary.[8] |
| Solvent | Poor solubility of reactants or aggregation. | While DMF is a common solvent, consider using N-Methyl-2-pyrrolidone (NMP) for peptides with high hydrophobic content, as it can disrupt aggregation.[9] For some solution-phase couplings, greener solvents like 2-methyltetrahydrofuran (2-MeTHF) in combination with COMU have shown good results.[6] |
Experimental Protocol: Optimized HATU Coupling
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-aminomethyl-cyclohexanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[7][10]
-
In a separate flask, dissolve the amine component (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider gentle heating.
-
Upon completion, proceed with the appropriate workup and purification.
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side reactions are a frequent consequence of forcing a difficult coupling. The extended reaction times and harsher conditions required can open pathways to undesired products.
Common Side Reactions and Mitigation Strategies:
-
N-acylurea Formation (with carbodiimides): If you are using a carbodiimide reagent like DCC or DIC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the coupling.[5]
-
Solution: Always use carbodiimides in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[11][12] These additives trap the O-acylisourea intermediate to form a more stable and still highly reactive active ester, minimizing the formation of N-acylurea.[12]
-
-
Racemization: While 1-Boc-aminomethyl-cyclohexanecarboxylic acid itself is achiral, if it is being coupled to a chiral amine or if the growing peptide chain contains chiral centers, the harsh conditions required for coupling can lead to epimerization of adjacent chiral centers.
-
Diketopiperazine Formation: When coupling the second amino acid in a peptide chain, there is a risk of intramolecular cyclization to form a diketopiperazine, especially if the N-terminal protecting group has been removed.
-
Solution: This is less of a concern with the sterically hindered 1-Boc-aminomethyl-cyclohexanecarboxylic acid. However, if this becomes an issue, ensure that the coupling of the third amino acid is performed promptly after the deprotection of the second.
-
Frequently Asked Questions (FAQs)
Q1: Is 1-Boc-aminomethyl-cyclohexanecarboxylic acid soluble in common organic solvents?
A1: The Boc-protecting group generally enhances solubility in many organic solvents.[] It should be soluble in solvents like DMF, DCM, and dioxane. However, the cyclohexane ring adds hydrophobicity, so solubility should always be tested on a small scale before committing to a large-scale reaction.
Q2: What is the best order of addition for the reagents in a HATU-mediated coupling?
A2: For optimal results, pre-activation of the carboxylic acid is recommended.[10] This involves mixing the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) in the solvent for a few minutes before adding the amine component. This ensures that the highly reactive HATU reagent activates the carboxylic acid rather than reacting with the amine nucleophile.[10]
Q3: Can I use microwave-assisted synthesis to improve the coupling efficiency?
A3: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be very effective for difficult couplings, including those involving sterically hindered amino acids. The rapid heating can significantly accelerate the reaction rate. Coupling reagents like COMU are particularly well-suited for microwave-accelerated SPPS.[5]
Q4: How do I remove the Boc protecting group after successful coupling?
A4: The Boc group is acid-labile and is typically removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[14] Scavengers like anisole or thioanisole may be added to prevent the intermediate t-butyl cation from causing side reactions.[14]
Visualizing the Workflow
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting low coupling efficiency.
General Mechanism of Uronium/Aminium Salt Coupling Reagents
Caption: Simplified mechanism of amide bond formation using uronium/aminium salt coupling reagents.
References
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform, 2022(10), A155–A159.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 7, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 7, 2026, from [Link]
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
- Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 63(26), 9676-9679.
- Góngora-Benítez, M., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Letters, 24(37), 6825-6830.
-
Un-Scene. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2013, October 10). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. Retrieved February 7, 2026, from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 7, 2026, from [Link]
-
Reddit. (n.d.). HATU coupling - what's the best order?. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 7, 2026, from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved February 7, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. thieme.de [thieme.de]
- 4. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.globalso.com [file.globalso.com]
- 8. jpt.com [jpt.com]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
preventing side reactions during Boc deprotection of 1-Boc-aminomethyl-cyclohexanecarboxylic acid
Case ID: BOC-DEPROT-BETA-AA Subject: Preventing Side Reactions & Optimization of Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Beta-Amino" Challenge
You are working with 1-(aminomethyl)cyclohexanecarboxylic acid , a rigid
The primary failure mode in this reaction is not the spontaneous lactamization seen in Gabapentin (which forms a 5-membered lactam), but rather unwanted alkylation and esterification driven by the geminal substitution at the C1 position. Because the amine and carboxylic acid are on adjacent carbons (forming a 4-membered transition state), cyclization is sterically strained and less likely than intermolecular oligomerization.
This guide addresses the three critical silent killers of this reaction:
-
The "Zombie" Protection: tert-Butylation of the free carboxylic acid (Mass +56).
-
Solvent-Driven Esterification: Unintended methyl ester formation (Mass +14).
-
Zwitterionic Solubility: Difficulty in isolation leading to yield loss.[1]
Critical Failure Modes & Troubleshooting
Issue 1: Mass Spec shows [M+57] or [M+56] peak (The "Zombie" Ester)
Diagnosis: You successfully removed the Boc group, but the resulting tert-butyl cation (
-
Mechanism: In the absence of adequate scavengers, the lipophilic
cation prefers the electron-rich carboxylate oxygen over the solvent. -
Solution: You must add a "cation sink."[1]
-
Fix: Add Triethylsilane (TES) (2.5% v/v) and Water (2.5% v/v) to your TFA cocktail. TES reduces the cation to isobutane (gas), while water acts as a nucleophilic trap.
-
Issue 2: Mass Spec shows [M+15] peak (Methyl Ester)
Diagnosis: You used HCl in Methanol.
-
Mechanism: While HCl/MeOH is a standard deprotection reagent, it simultaneously catalyzes Fischer esterification of the carboxylic acid.
-
Fix: Switch to 4M HCl in Dioxane . This is non-nucleophilic and precipitates the product directly.
Issue 3: Product is a sticky oil / Low Yield after workup
Diagnosis: You attempted to isolate the free base (zwitterion) from water.[1]
-
Mechanism: 1-(Aminomethyl)cyclohexanecarboxylic acid is highly zwitterionic. At neutral pH, it is water-soluble and difficult to extract into organic solvents. Heating during concentration can trigger intermolecular oligomerization.[1]
-
Fix: Isolate as the HCl or TFA salt . Do not neutralize. Precipitate from ether.[1]
Reaction Pathways Visualization
The following diagram maps the reaction logic and where side reactions branch off.
Caption: Logical flow of deprotection showing critical decision points preventing esterification side reactions.
Validated Experimental Protocols
Method A: HCl Precipitation (Recommended for Scale-Up)
Best for: Easy isolation, avoiding HPLC purification.
-
Dissolution: Dissolve 1.0 eq of 1-Boc-aminomethyl-cyclohexanecarboxylic acid in minimal anhydrous 1,4-Dioxane (approx. 5 mL/g).
-
Note: If solubility is poor, add minimal DCM, but avoid alcohols.[1]
-
-
Acidolysis: Add 5-10 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 1-2 hours.
-
Observation: A white precipitate (the amine hydrochloride salt) should form.[1]
-
-
Workup:
-
Dilute the mixture with Diethyl Ether (Et₂O) (approx. 3x reaction volume) to complete precipitation.[1]
-
Filter the solid under nitrogen (the salt is hygroscopic).
-
Wash the filter cake with Et₂O.
-
-
Drying: Dry under high vacuum to remove residual dioxane.[1]
Method B: High-Fidelity TFA Deprotection (For Small Scale/HPLC)
Best for: Substrates with solubility issues in dioxane.
-
Cocktail Preparation: Prepare a solution of TFA : DCM : Triethylsilane : Water (50 : 45 : 2.5 : 2.5).
-
Why: Triethylsilane (TES) scavenges carbocations; Water prevents trifluoroacetylation.[1]
-
-
Reaction: Add the cocktail to the solid starting material (10 mL per gram). Stir at Room Temperature for 60 minutes.
-
Monitoring: Check LCMS. Look for the disappearance of the starting material and the absence of the +56 mass peak.
-
Workup:
-
Concentrate the mixture on a rotary evaporator (bath < 30°C).
-
Co-evaporation: Add Toluene and re-evaporate (3x) to azeotrope off residual TFA.[1] This is critical to remove TFA which can degrade the product over time.
-
Precipitation: Triturate the resulting oil with cold Diethyl Ether to obtain the TFA salt as a solid.
-
Data Summary: Solvent Compatibility
| Solvent System | Risk Level | Primary Side Reaction | Recommendation |
| HCl / Methanol | HIGH | Methyl Ester formation (R-COOMe) | DO NOT USE |
| HCl / Water | Medium | Difficult water removal; Aggregation | Avoid if possible |
| TFA / Neat | Medium | t-Butyl ester formation (R-COOtBu) | Use Scavengers |
| HCl / Dioxane | LOW | None (Product precipitates) | PREFERRED |
| HCl / EtOAc | Low | Slow reaction rate (solubility issues) | Good alternative |
References
-
Lundt, B. F., et al. (1978).[1] "Selective removal of the t-butyloxycarbonyl group."[4] International Journal of Peptide and Protein Research, 12(5), 258-268.
- Establishes the mechanism of t-butyl c
-
Han, G., et al. (2001).[1] "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.
- Discusses side reactions in amino acid protection/deprotection str
-
Greene, T. W., & Wuts, P. G. M. (2014).[1][5] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] [1]
- The authoritative text on deprotection conditions and ester stability.
-
Golebiowski, A., et al. (2001).[1] "Solid-Supported Synthesis of Beta-Amino Acids." Combinatorial Chemistry & High Throughput Screening.
- Provides context on the stability and handling of beta-amino acid deriv
Sources
Technical Support Center: Synthesis of Peptides Containing 1-Aminomethyl-cyclohexanecarboxylic Acid (Gabapentin)
Status: Operational | Tier: Advanced Synthesis Support Topic: Overcoming Steric & Conformational Challenges in SPPS Subject Molecule: 1-(Boc-aminomethyl)cyclohexanecarboxylic acid (Boc-Gabapentin-OH)
Technical Overview
1-aminomethyl-cyclohexanecarboxylic acid (commonly known as Gabapentin or Gpn ) is a constrained
However, this structural rigidity presents two major synthetic hurdles:
-
Extreme Steric Hindrance: The carboxylic acid is attached directly to a quaternary carbon (the cyclohexane ring), making activation difficult.
-
Nucleophilic Inertia: Once deprotected, the amine is located at a neopentyl-like position, reducing its kinetics for subsequent couplings.
This guide addresses these issues using high-efficiency protocols derived from recent field data and kinetic studies.
Troubleshooting Wizard (Q&A)
Issue 1: "I cannot get the Boc-Gabapentin residue to couple to the resin/peptide chain. Kaiser test remains positive."
Diagnosis: The steric bulk of the cyclohexane ring is preventing the activated ester from approaching the N-terminus of the resin-bound peptide. Standard carbodiimides (DIC/HOBt) or even HBTU are often insufficient for this quaternary center.
Solution: Switch to Acid Fluoride Activation or High-Temperature Microwave coupling. Acid fluorides are smaller and more reactive than O-acylisourea or OBt esters, allowing them to penetrate the steric shield of the cyclohexane ring.
Recommended Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][2][3][4]
-
Why? TFFH converts the carboxylic acid into an acid fluoride in situ.[2] This species is highly reactive toward amines but stable enough to handle without isolation.
-
See Protocol A below.
Issue 2: "The Gabapentin is on the resin, but the next amino acid won't couple to it."
Diagnosis: You are facing a nucleophilic bottleneck. The amino group of the Gabapentin residue, while primary, is tethered to a methylene group adjacent to the bulky cyclohexane ring. Furthermore, the Gpn residue may have induced a local secondary structure (turn/helix) that buries the N-terminus.
Solution:
-
Double Coupling: Perform two coupling cycles for the incoming amino acid.
-
Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP is better at solvating aggregated peptide chains and exposing the N-terminus.
-
Use a "Hot" Coupling: If using microwave, increase temperature to 75°C (unless coupling Cys/His).
Issue 3: "My crude purity is low, and I see 'deletion sequences' in the Mass Spec."
Diagnosis: This is likely due to hydrophobic aggregation . The cyclohexane ring is lipophilic. If you have multiple Gpn residues or adjacent hydrophobic residues (Leu, Val, Phe), the peptide chain may collapse on itself (beta-sheet formation), preventing deprotection or coupling.
Solution:
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling and deprotection buffers to disrupt hydrogen bonding.
-
Pseudoprolines: If your sequence allows, insert pseudoproline dipeptides at positions
or relative to the Gpn residue to force a "kink" in the chain and prevent aggregation.
Experimental Protocols
Protocol A: TFFH-Mediated Acid Fluoride Coupling (The "Gold Standard" for Gpn)
Application: Use this when coupling Boc-Gpn-OH to the resin or peptide chain.
Reagents:
-
Boc-Gabapentin-OH (3.0 eq)
-
TFFH (3.0 eq)
-
DIEA (Diisopropylethylamine) (6.0 eq)
-
Solvent: Anhydrous DCM or DMF (DCM is often better for acid fluoride generation).
Procedure:
-
Pre-activation: Dissolve Boc-Gpn-OH and TFFH in a minimal amount of dry DCM/DMF.
-
Base Addition: Add DIEA. The solution may turn slightly yellow. Allow to activate for 5–10 minutes (do not exceed 15 mins to avoid side reactions).
-
Coupling: Add the activated mixture to the resin-bound peptide.
-
Incubation: Shake at room temperature for 2 hours .
-
Monitoring: Perform a Kaiser test or Chloranil test. If slightly blue, recouple using half the equivalents.
Protocol B: Microwave-Assisted SPPS (CEM/Biotage Systems)
Application: General elongation of Gpn-containing sequences.
| Parameter | Setting | Notes |
| Activation | DIC / Oxyma Pure | Preferred over HBTU for microwave to reduce epimerization risk (though Gpn is achiral). |
| Temperature | 75°C | Standard coupling. |
| Time | 5 minutes | Extended ramp time recommended. |
| Power | 30–50 W | Dynamic power cycling. |
| Gpn Coupling | 90°C | Only for coupling the Gpn residue itself. Use Protocol A reagents if manual; if automated, use HATU at 90°C for 10 min. |
Visualizations
Figure 1: Decision Tree for Coupling Conditions
Use this logic flow to determine the optimal synthetic strategy based on your specific failure mode.
Caption: Logic flow for optimizing the coupling of sterically hindered Gabapentin residues.
Figure 2: TFFH Activation Mechanism
Understanding why TFFH works where HBTU fails.
Caption: TFFH generates a highly reactive, small acid fluoride species that overcomes the steric hindrance of the cyclohexane ring.
References
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Vasudev, P. G., et al. (2009). Gabapentin: a stereochemically constrained gamma amino acid residue in hybrid peptide design.[5] PubMed. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Boc Removal Without Affecting Other Protecting Groups
Welcome to the Technical Support Center for selective tert-butyloxycarbonyl (Boc) group deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of selectively removing a Boc protecting group without cleaving other sensitive moieties within a complex molecule. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your synthetic strategy.
The Challenge of Selectivity
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, due to its broad stability and ease of removal under acidic conditions.[1] However, this acid lability is also its Achilles' heel. The core challenge lies in orchestrating its removal with surgical precision, leaving other acid-sensitive or otherwise labile protecting groups untouched. This requires a deep understanding of orthogonal protection strategies, where different classes of protecting groups can be removed under distinct chemical conditions.[2][3][4]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to navigate the complexities of selective Boc deprotection.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My molecule contains both Boc and Cbz groups. How can I selectively remove the Boc group?
Answer: This is a classic scenario highlighting the principle of orthogonal protection. The carboxybenzyl (Cbz) group is stable to the acidic conditions typically used for Boc removal, making this a generally straightforward selective deprotection.[5]
Underlying Principle: Differential Lability
The Boc group is cleaved by acidolysis, which involves the protonation of the carbamate oxygen followed by the formation of a stable tert-butyl cation.[5][6] This process is facile and occurs under relatively mild acidic conditions. The Cbz group, in contrast, is primarily cleaved by hydrogenolysis (e.g., H₂/Pd-C) and is resistant to moderately strong acids.[2]
Recommended Protocol: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Preparation: Dissolve the Boc- and Cbz-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: At room temperature, add trifluoroacetic acid (TFA) to the solution. A common starting point is a 20-50% (v/v) solution of TFA in DCM.[1]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[7]
-
Work-up: Upon completion, remove the TFA and DCM in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting amine is often obtained as a TFA salt, which can be neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) during an aqueous work-up or by using a basic resin.[8]
Troubleshooting:
-
Issue: Slow or incomplete reaction.
-
Solution: Increase the concentration of TFA or the reaction time. However, be mindful that prolonged exposure to strong acid can potentially affect other sensitive groups.
-
-
Issue: Side product formation, particularly tert-butylation of electron-rich aromatic rings or sulfur-containing residues.
FAQ 2: I need to remove a Boc group in the presence of an acid-sensitive silyl ether (e.g., TBDMS). What conditions should I use?
Answer: Standard TFA conditions will likely cleave a tert-butyldimethylsilyl (TBDMS) ether. Therefore, milder, more selective acidic conditions are required.
Underlying Principle: Fine-Tuning Acidity
The key is to use an acid that is strong enough to cleave the Boc group but not the silyl ether. The stability of silyl ethers to acid is highly dependent on their steric bulk and the reaction conditions. TBDMS ethers are generally more acid-labile than, for example, triisopropylsilyl (TIPS) ethers.
Recommended Protocol: Aqueous Phosphoric Acid
Aqueous phosphoric acid has been shown to be an effective reagent for the selective deprotection of Boc groups in the presence of TBDMS ethers and other acid-sensitive groups like Cbz carbamates and benzyl esters.[9]
-
Preparation: Dissolve the substrate in a suitable solvent (e.g., THF or acetonitrile).
-
Reagent Addition: Add an aqueous solution of phosphoric acid (e.g., 85% H₃PO₄ diluted in water). The concentration and equivalents of acid should be optimized for the specific substrate.
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
Work-up: Neutralize the reaction with a base such as saturated aqueous NaHCO₃ and extract the product with an organic solvent.
Alternative Mild Conditions:
-
Lewis Acids: Zinc bromide (ZnBr₂) in an inert solvent like DCM can selectively cleave Boc groups.[1][7] This method is particularly useful for substrates with other acid-labile functionalities.
-
Iron(III) Chloride: Catalytic amounts of iron(III) chloride have been shown to effectively and selectively deprotect N-Boc groups in the presence of other protecting groups, including esters and other carbamates.[11]
Data Summary: Comparison of Reagents for Selective Boc Removal
| Reagent/Condition | Target Selectivity | Advantages | Disadvantages/Considerations |
| TFA/DCM (20-50%) | vs. Cbz, Fmoc | Fast, reliable, volatile reagents.[2][7] | Cleaves most silyl ethers and other acid-labile groups. Requires scavengers for sensitive substrates.[10] |
| 4M HCl in Dioxane | vs. Cbz, Fmoc | Commercially available, effective. | Dioxane is a hazardous solvent. Can be aggressive.[12] |
| Aqueous H₃PO₄ | vs. TBDMS, Benzyl esters | Mild, environmentally benign.[9] | Reaction times may be longer. Requires careful pH control during work-up. |
| ZnBr₂ in DCM | vs. primary N-Boc (for secondary) | Good for acid-sensitive substrates.[1] | Stoichiometric amounts of Lewis acid needed. May require longer reaction times. |
| FeCl₃ (catalytic) | vs. Tosyl, Mesyl, Cbz | Catalytic, mild conditions.[11] | Substrate scope may be limited. |
| Oxalyl Chloride/MeOH | General mild deprotection | Mild, room temperature conditions.[13] | Reagent is moisture-sensitive and corrosive. |
Experimental Workflows and Mechanisms
Workflow: Decision-Making for Selective Boc Deprotection
The choice of deprotection strategy is dictated by the other functional groups present in the molecule. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Decision tree for selecting a Boc deprotection method.
Mechanism: Acid-Catalyzed Boc Deprotection
The generally accepted mechanism for Boc deprotection with an acid like TFA involves three key steps.[1][6]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The selective removal of a Boc protecting group is a nuanced operation that hinges on a careful evaluation of the entire molecular structure. By understanding the principles of orthogonal protection and the relative stabilities of different protecting groups, chemists can devise strategies that are both effective and selective. When standard TFA conditions are too harsh, a range of milder acidic reagents and Lewis acids offer viable alternatives. Always consider the potential for side reactions, such as tert-butylation, and employ scavengers when necessary to ensure the integrity of your target molecule.
References
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Aborways, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports.
- Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Fisher Scientific. Amine Protection / Deprotection.
- Benchchem. Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
- Unknown. VI Protecting Groups and Orthogonal Protection Strategies.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- Barrett, A. G. M., & Wender, P. A. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
- Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry.
- da Silva, R. G., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ACS GCI Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Kocienski, P. J., & Jarowicki, K. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?.
- Aborways, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Scientist's Guide to Synthesis: 1-Boc-aminomethyl-cyclohexanecarboxylic Acid vs. Tranexamic Acid
In the landscape of medicinal chemistry and peptide synthesis, the cyclohexane ring serves as a rigid, non-planar scaffold, offering a defined spatial arrangement for appended functional groups. Among the bifunctional cyclohexyl building blocks, tranexamic acid and its N-Boc protected counterpart, 1-Boc-aminomethyl-cyclohexanecarboxylic acid, are two of the most versatile and frequently employed reagents. While structurally similar, the strategic choice between them is a critical decision point in synthesis design, dictated by factors of reaction economy, sequence, and desired final architecture.
This guide provides an in-depth comparison of these two molecules, moving beyond catalog specifications to explore the practical implications of their use in synthesis, supported by experimental data and protocols.
At a Glance: Structural and Strategic Differences
The fundamental distinction lies in the presence of the tert-butyloxycarbonyl (Boc) protecting group on the primary amine. Tranexamic acid is a zwitterionic amino acid, while 1-Boc-aminomethyl-cyclohexanecarboxylic acid is a lipophilic, acid-stable building block ready for carboxyl group activation. This single chemical modification dictates entirely different synthetic approaches.
| Feature | Tranexamic Acid | 1-Boc-aminomethyl-cyclohexanecarboxylic acid |
| Structure | H₂N-CH₂-(C₆H₁₀)-COOH | Boc-HN-CH₂-(C₆H₁₀)-COOH |
| Functional Groups | Free amine, Free carboxylic acid | Protected amine, Free carboxylic acid |
| Solubility | Water-soluble | Soluble in many organic solvents (e.g., DCM, DMF) |
| Primary Use Case | Direct incorporation where amine reactivity is desired or can be managed. | Selective activation and coupling via the carboxylic acid. |
| Synthetic Consideration | Requires N-protection for selective C-terminus reactions. | Requires N-deprotection to reveal the amine for subsequent steps. |
The Core Synthetic Decision: A Tale of Two Pathways
The choice between these reagents dictates the synthetic workflow. Using tranexamic acid is a "protect-couple" strategy, whereas the Boc-protected version allows for a "couple-deprotect" sequence.
Caption: Use of the Boc-protected acid in a PROTAC synthesis workflow.
Causality: The logic is self-validating. A PROTAC synthesis requires sequential, selective amide bond formations. Attempting this with unprotected tranexamic acid would lead to a statistical mixture of products. The Boc group provides essential orthogonality, ensuring that only one functional group reacts at a time. [1]The carboxylic acid is coupled first, and only after this reaction is complete is the amine unmasked for the second coupling.
Experimental Protocols
The following protocols are representative examples and should be adapted based on specific substrate requirements.
Protocol 1: N-Boc Protection of Tranexamic Acid
This protocol demonstrates the initial step required when starting with the unprotected amino acid.
-
Dissolution: Dissolve tranexamic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M sodium hydroxide solution.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the aqueous residue with diethyl ether (2x) to remove unreacted Boc₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1N HCl.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-Boc-aminomethyl-cyclohexanecarboxylic acid, typically as a white solid. [2]
Protocol 2: Amide Coupling using 1-Boc-aminomethyl-cyclohexanecarboxylic acid
This protocol is the core reaction for incorporating the linker.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-Boc-aminomethyl-cyclohexanecarboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling additive such as 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Cool the solution to 0 °C. Add the coupling reagent, such as N,N'-Diisopropylcarbodiimide (DIC, 1.2 eq) or HATU (1.2 eq) along with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq) if using an aminium salt like HATU. [3]3. Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization as needed.
Conclusion and Recommendations
The choice between 1-Boc-aminomethyl-cyclohexanecarboxylic acid and tranexamic acid is a strategic one that impacts the entire synthetic route.
-
Choose 1-Boc-aminomethyl-cyclohexanecarboxylic acid for:
-
Speed and Convenience: Ideal for discovery-phase chemistry where rapid access to analogs is paramount.
-
Orthogonal Synthesis: Essential for multi-step syntheses like PROTACs or peptides where sequential coupling is required. [4] * Solid-Phase Synthesis: The standard choice for incorporating this linker onto a resin.
-
-
Choose Tranexamic Acid for:
-
Cost-Effectiveness at Scale: When producing a large quantity of a single target, the cost savings on the starting material may justify the additional in-house protection step.
-
Direct Amine Reactivity: In rare cases where the desired reaction is at the amine terminus and the carboxylic acid needs to be masked (e.g., via esterification).
-
Ultimately, the Boc-protected version offers superior control and efficiency for complex molecular assembly, making it the more versatile and reliable tool for the modern research scientist.
References
-
Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]
-
YouTube. Adding Boc Group Mechanism | Organic Chemistry. [Link]
-
Proprep. Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Google Patents.
- Google Patents. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
-
Aapptec Peptides. Coupling Reagents. [Link]
- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
ResearchGate. Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. [Link]
-
PubMed. Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. [Link]
-
PubMed. AMINO METHYL CYCLOHEXANE CARBOXYLIC ACID (AMCHA), A NEW SYNTHETIC FIBRINOLYTIC INHIBITOR. [Link]
-
PMC. Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Assay of Tranexamic Acid via Coupling with Ascorbic Acid Using Kinetic Methods. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ResearchGate. Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [Link]
-
Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. [Link]
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
